molecular formula C19H18N2O3S B3708924 5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3708924
M. Wt: 354.4 g/mol
InChI Key: PKHQGKSGPUXNLN-UHFFFAOYSA-N
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Description

The compound 5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to the class of arylidene-substituted diazinane derivatives. Its structure features a 1,3-dimethyl-2-sulfanylidene-diazinane-4,6-dione core conjugated with a 2-ethoxynaphthalene substituent. Such compounds are often studied for their crystallographic properties, reactivity, and applications in materials science or medicinal chemistry.

Properties

IUPAC Name

5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-24-16-10-9-12-7-5-6-8-13(12)14(16)11-15-17(22)20(2)19(25)21(3)18(15)23/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHQGKSGPUXNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 2-ethoxy-1-naphthaldehyde with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in an ethanol solvent with refluxing to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems ensures high purity and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the naphthalene ring or the diazinane ring, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrogenated naphthalene derivatives

    Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Compound A : 1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione
  • Substituents : Diethyl groups at N1/N3, trimethoxybenzylidene at C3.
  • Crystal Data: Monoclinic $ P2_1/c $, $ a = 7.9711 \, \text{Å} $, $ b = 17.4106 \, \text{Å} $, $ \beta = 99.237^\circ $, $ V = 1852.89 \, \text{Å}^3 $.
  • Planarity : Dihedral angle between benzene and pyrimidine rings: $ 1.41^\circ $, indicating near-planar conformation.
  • Hydrogen Bonding : Weak C–H···O interactions dominate packing.
Compound B : 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
  • Substituents : Dimethyl groups at N1/N3, dimethoxybenzylidene at C4.
  • Key Difference : Lacks the sulfanylidene group (replaced by a carbonyl oxygen), reducing hydrogen-bonding capacity.
  • Crystallography : $ R_{\text{factor}} = 0.042 $, precise structural resolution.
Compound C : 5-(3,4-Dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid derivative)
  • Core Structure : 1,3-Dioxane-4,6-dione (Meldrum’s acid) with dimethylbenzylidene.
  • Conformation : Envelope conformation in the dioxane ring (C4 flap).
  • Interactions : Weak C–H···O chains parallel to the $ b $-axis.
Target Compound : 5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
  • Substituents : 2-Ethoxynaphthalene (bulkier aromatic system) vs. benzylidene in analogs.
  • Unique Features : Sulfanylidene group enables stronger S···H interactions compared to carbonyl analogs.
  • Predicted Crystallography: Likely lower symmetry (e.g., monoclinic) due to naphthalene steric effects.

Physicochemical Properties

Property Compound A Compound B Compound C Target Compound (Predicted)
Molecular Weight 378.44 g/mol 346.34 g/mol 276.28 g/mol ~450 g/mol
Aromatic System Trimethoxybenzene Dimethoxybenzene Dimethylbenzene Ethoxynaphthalene
Hydrogen Bonding C–H···O C–H···O C–H···O C–H···O/S···H
Planarity High (1.41°) Moderate Low (envelope) Moderate-to-high

Functional Comparisons

  • Sulfanylidene vs. carbonyl: Sulfur’s polarizability may increase charge-transfer interactions.
  • Solubility :
    • Bulkier naphthalene substituent likely reduces solubility in polar solvents vs. Compounds A and B.

Biological Activity

5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is C23H25N2O3SC_{23}H_{25}N_2O_3S, with a molecular weight of approximately 420.5 g/mol. The structure features a naphthyl group linked to a diazinane core, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can influence various physiological processes.
  • Receptor Modulation : It may interact with receptors that play critical roles in cell signaling and homeostasis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be developed into an antimicrobial agent.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

These findings indicate that the compound may inhibit cancer cell proliferation and warrant further investigation into its mechanisms and potential as an anticancer drug.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against resistant bacterial strains. The results highlighted its potential as an alternative treatment option in antibiotic-resistant infections .
  • Anticancer Research : A recent article in Cancer Research detailed experiments where the compound was tested on various cancer cell lines. The study concluded that it induces apoptosis in cancer cells through mitochondrial pathways .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the mechanism of action, suggesting that the compound interacts with specific protein targets involved in cell cycle regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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